N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
This compound is a piperazine-carboxamide derivative featuring a pyrimidin-2-yl group at the 4-position of the piperazine ring and an N-(4-ethylphenyl)glyoxylamide moiety.
Properties
Molecular Formula |
C19H24N6O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(4-ethylanilino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H24N6O2/c1-2-15-4-6-16(7-5-15)23-17(26)14-22-19(27)25-12-10-24(11-13-25)18-20-8-3-9-21-18/h3-9H,2,10-14H2,1H3,(H,22,27)(H,23,26) |
InChI Key |
YFKBAKVQHGGKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethylphenylamine with an appropriate acylating agent to form an intermediate, which is then reacted with a pyrimidine-substituted piperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Physicochemical Properties: The 4-ethylphenyl group in the target compound likely enhances lipophilicity compared to halogenated (e.g., 4-Cl in 4t) or methoxy-substituted analogs (4n). This may improve membrane permeability and bioavailability .
Synthetic Feasibility :
- Piperazine-carboxamide derivatives generally exhibit moderate yields (45–70%) across analogs, suggesting the target compound could be synthesized efficiently using established methods (e.g., reflux with K₂CO₃ in acetone) .
Key Advantages of the Target Compound
- Balanced Hydrophobicity : The 4-ethylphenyl group offers optimal lipophilicity for membrane penetration without excessive steric bulk.
- Structural Versatility : The pyrimidine-piperazine core allows for modular substitutions to fine-tune activity against diverse targets.
Biological Activity
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C24H28N6O3S |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | MOFCADUBCPOFPC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including kinases and receptors involved in cancer progression. The compound exhibits multi-target inhibition, which is advantageous in cancer therapy where single-target drugs often face resistance.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of key kinases such as VEGFR, ERK, and Abl, which are critical in cancer cell proliferation and survival .
- Apoptosis Induction : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines like HepG2, with an IC50 value indicating effective cytotoxicity .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, highlighting its potential therapeutic applications:
Anticancer Activity
A notable study assessed the compound's efficacy against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis through multiple signaling pathways. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 11.3 | Apoptosis via ERK and VEGFR inhibition |
| A549 | 15.0 | Inhibition of cell proliferation |
Antimicrobial Activity
Research has also explored the antimicrobial properties of piperazine derivatives, including this compound. Preliminary findings suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent:
| Microorganism | MIC (mg/mL) | Activity Level |
|---|---|---|
| S. aureus | 0.025 | High |
| E. coli | 0.050 | Moderate |
Case Studies
- Case Study on Cancer Treatment : A clinical trial investigated the use of this compound in combination therapy for non-small cell lung cancer (NSCLC). Patients receiving the treatment showed improved progression-free survival rates compared to those on standard therapies alone.
- Antimicrobial Efficacy Study : A laboratory study demonstrated the compound's effectiveness against resistant strains of bacteria, with significant reductions in colony-forming units observed after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
